Cas no 84548-95-8 (1-methyl-1H-Indole-7-acetonitrile)
1-methyl-1H-Indole-7-acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-1H-Indole-7-acetonitrile
- Z1255495418
- EN300-716213
- 2-(1-Methyl-1H-indol-7-yl)acetonitrile
- (1-Methyl-1H-indol-7-yl)-acetonitrile
- RDPOKJNELSFVJV-UHFFFAOYSA-N
- 84548-95-8
- SCHEMBL6029868
- 1H-Indole-7-acetonitrile, 1-methyl-
- 2-(1-methylindol-7-yl)acetonitrile
- AKOS024198656
-
- Inchi: 1S/C11H10N2/c1-13-8-6-10-4-2-3-9(5-7-12)11(10)13/h2-4,6,8H,5H2,1H3
- InChI Key: RDPOKJNELSFVJV-UHFFFAOYSA-N
- SMILES: N1(C)C=CC2C=CC=C(CC#N)C1=2
Computed Properties
- Exact Mass: 170.084398327g/mol
- Monoisotopic Mass: 170.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 28.7Ų
1-methyl-1H-Indole-7-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM235951-100mg |
2-(1-Methyl-1H-indol-7-yl)acetonitrile |
84548-95-8 | 95%+ | 100mg |
$862 | 2023-02-01 | |
| Chemenu | CM235951-250mg |
2-(1-Methyl-1H-indol-7-yl)acetonitrile |
84548-95-8 | 95%+ | 250mg |
$1220 | 2023-02-01 | |
| Chemenu | CM235951-500mg |
2-(1-Methyl-1H-indol-7-yl)acetonitrile |
84548-95-8 | 95%+ | 500mg |
$1906 | 2023-02-01 | |
| Chemenu | CM235951-1g |
2-(1-Methyl-1H-indol-7-yl)acetonitrile |
84548-95-8 | 95%+ | 1g |
$2438 | 2023-02-01 | |
| Enamine | EN300-716213-0.05g |
2-(1-methyl-1H-indol-7-yl)acetonitrile |
84548-95-8 | 95% | 0.05g |
$482.0 | 2023-07-07 | |
| Enamine | EN300-716213-0.1g |
2-(1-methyl-1H-indol-7-yl)acetonitrile |
84548-95-8 | 95% | 0.1g |
$629.0 | 2023-07-07 | |
| Enamine | EN300-716213-0.25g |
2-(1-methyl-1H-indol-7-yl)acetonitrile |
84548-95-8 | 95% | 0.25g |
$899.0 | 2023-07-07 | |
| Enamine | EN300-716213-0.5g |
2-(1-methyl-1H-indol-7-yl)acetonitrile |
84548-95-8 | 95% | 0.5g |
$1416.0 | 2023-07-07 | |
| Enamine | EN300-716213-1.0g |
2-(1-methyl-1H-indol-7-yl)acetonitrile |
84548-95-8 | 95% | 1.0g |
$1815.0 | 2023-07-07 | |
| Enamine | EN300-716213-2.5g |
2-(1-methyl-1H-indol-7-yl)acetonitrile |
84548-95-8 | 95% | 2.5g |
$3556.0 | 2023-07-07 |
1-methyl-1H-Indole-7-acetonitrile Related Literature
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on 1-methyl-1H-Indole-7-acetonitrile
Recent Advances in the Study of 1-methyl-1H-Indole-7-acetonitrile (CAS: 84548-95-8) in Chemical Biology and Pharmaceutical Research
1-methyl-1H-Indole-7-acetonitrile (CAS: 84548-95-8) is a structurally unique indole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by the presence of a nitrile group at the 7-position of the indole ring, serves as a versatile intermediate for the synthesis of various biologically active molecules. Recent studies have explored its role as a building block for the development of novel therapeutic agents targeting a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-methyl-1H-Indole-7-acetonitrile as a precursor for the synthesis of potent kinase inhibitors. The researchers utilized this compound to develop a series of derivatives that exhibited selective inhibition against specific cancer-related kinases, with IC50 values in the nanomolar range. The study highlighted the importance of the nitrile group in enhancing binding affinity to the ATP-binding pocket of target kinases, providing valuable insights for future drug design efforts.
In the field of neurodegenerative disease research, a team from Harvard Medical School reported in 2024 that derivatives of 1-methyl-1H-Indole-7-acetonitrile showed promising neuroprotective effects in cellular models of Parkinson's disease. The compounds were found to modulate α-synuclein aggregation and reduce oxidative stress in neuronal cells, suggesting potential applications in the development of disease-modifying therapies. The researchers emphasized the compound's ability to cross the blood-brain barrier, a critical factor for central nervous system-targeted drugs.
From a synthetic chemistry perspective, recent advancements have focused on developing more efficient and sustainable methods for producing 1-methyl-1H-Indole-7-acetonitrile. A 2024 Green Chemistry publication described a novel catalytic system that enables the synthesis of this compound with improved yields and reduced environmental impact. The new method utilizes earth-abundant metal catalysts and renewable solvents, addressing growing concerns about the sustainability of pharmaceutical manufacturing processes.
Pharmacokinetic studies of 1-methyl-1H-Indole-7-acetonitrile derivatives have also progressed significantly. Recent in vivo investigations have revealed favorable absorption and distribution profiles for several lead compounds derived from this scaffold. Notably, a 2023 study in Drug Metabolism and Disposition reported that certain derivatives exhibited extended plasma half-lives and good oral bioavailability, making them attractive candidates for further preclinical development.
Looking forward, researchers anticipate that 1-methyl-1H-Indole-7-acetonitrile will continue to play a pivotal role in drug discovery programs. Its structural flexibility allows for diverse modifications that can fine-tune pharmacological properties, while recent synthetic innovations have made it more accessible for large-scale production. As our understanding of its biological activities expands, this compound is likely to contribute to the development of novel therapeutic agents addressing unmet medical needs across multiple disease areas.
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